16α-FDHT
Descripción
Context of Steroid Hormone Receptor Imaging Agents in Preclinical Research
Steroid hormone receptors, including ER, progesterone (B1679170) receptor (PR), and androgen receptor (AR), are ligand-activated nuclear transcription factors that regulate gene expression nih.govnih.gov. Approximately 75% of breast cancers express ER or PR, or both, making endocrine therapy a vital treatment for the luminal subtype frontiersin.orgnih.gov. Similarly, the AR is a critical target in prostate cancer and is also expressed in a subset of breast cancers mdpi.comnih.govmdpi.com. Preclinical research utilizes imaging agents targeting these receptors to understand receptor expression, track early efficacy of therapies, and identify potential drug resistance frontiersin.orgnih.govwisc.edu. For instance, imaging of ER with 18F-fluoroestradiol ([18F]FES) has been used in preclinical models to demonstrate reduced tumor uptake correlating with decreased ER expression in a dose-dependent manner with ER antagonists nih.gov.
Significance of Androgen Receptor (AR) in Biological Systems and Disease Models
The androgen receptor (AR), a member of the steroid hormone nuclear receptor family, is activated by androgens like testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT) nih.govwikipedia.org. It is widely expressed in various tissues and plays crucial roles in the development and maintenance of the reproductive, musculoskeletal, cardiovascular, immune, neural, and hematopoietic systems nih.gov. In disease models, AR signaling is particularly significant in prostate cancer, where its dysregulation is key to development and progression, even following androgen deprivation therapy bioscientifica.com. AR is also expressed in breast cancer and high-grade gliomas, suggesting its broader involvement in various cancers mdpi.commdpi.comnih.gov. Studies using genetically modified animal models, such as global AR knockout mice, have provided significant insights into AR actions in specific tissues nih.gov.
Emergence of [¹⁸F]FDHT as a Specific Androgen Receptor Ligand for Research Applications
16β-[18F]fluoro-5α-dihydrotestosterone ([18F]FDHT) is a fluorinated analog of the native AR-binding ligand dihydrotestosterone mdpi.comnih.gov. It has emerged as a valuable specific androgen receptor ligand for research applications due to its ability to directly bind to the AR, allowing for in vivo visualization and quantification of AR expression mdpi.comnih.gov. [18F]FDHT has demonstrated high-affinity binding to androgen receptors mdpi.com. Preclinical studies in rat and primate models have shown it to be one of the most effective in vivo AR-binding radiotracers studied to date nih.govgoogle.com. Its development stemmed from the need for radiolabeled androgens that exhibit good AR binding and favorable pharmacokinetic properties nih.gov.
Rationale for the Development of Fluorine-18 (B77423) Labeled Steroids in Molecular Imaging Research
The rationale for developing fluorine-18 labeled steroids in molecular imaging research is driven by the advantages of fluorine-18 as a radionuclide for PET imaging. Fluorine-18 ([18F]) is the most widely used PET radionuclide due to its appropriate half-life (109.8 minutes) and good spatial resolution researchgate.net. Labeling steroid receptor ligands with [18F] allows for non-invasive assessment of receptor expression and function in living subjects nih.gov. The stability of the C-F bond is also a significant advantage researchgate.net. The development of [18F]-labeled steroid receptor ligands like [18F]FES (for ER), [18F]FFNP (for PR), and [18F]FDHT (for AR) has been crucial for imaging hormone-dependent cancers and evaluating the effectiveness of endocrine therapies nih.govnih.govnih.gov. High specific activity is required for these radiolabeled ligands to be useful in PET imaging of low-abundance receptor targets nih.govnih.gov.
Data Table: Relative Binding Affinities of Androgen Ligands
| Compound | Relative Biologic Affinity to AR (Methyltrienolone = 100) | Affinity for SHBG (Estradiol = 1) | Prostate Uptake (%ID/g at 1h in rat) | Prostate/Muscle Ratio (at 4h in rat) |
| 16β-[¹⁸F]fluoro-5α-DHT ([¹⁸F]FDHT) | High | High | - | - |
| 16β-[¹⁸F]fluoro-mibolerone | Nearly equivalent to [¹⁸F]FDHT | Low | Greater than [¹⁸F]FDHT | - |
| 20-[¹⁸F]fluoro-mibolerone | Nearly equivalent to [¹⁸F]FDHT | Low | - | - |
Note: Data compiled from preclinical studies evaluating androgen ligands in animal models nih.govsnmjournals.org. Specific numerical values for relative binding affinities and uptake can vary depending on the study and methodology.
Detailed Research Findings:
Preclinical studies evaluating [18F]FDHT and other fluorinated androgen derivatives in animal models have provided valuable insights into their properties as AR imaging agents. Early research on radiofluorinated derivatives revealed that those with 16α-fluorine substitution often underwent rapid defluorination, indicated by high bone uptake, presumably due to active 16α-hydroxylase activity mdpi.comnih.gov. This finding highlighted the importance of the position of fluorine substitution for metabolic stability.
Comparative studies in baboons, a nonhuman primate model with sex hormone-binding globulin (SHBG), a protein that binds androgens with high affinity and is absent in rats, were crucial for evaluating the in vivo behavior of promising compounds nih.govsnmjournals.org. While some compounds showed nearly equivalent AR binding affinity and AR-specific uptake in the prostate of androgen-suppressed rats, they exhibited different affinities for SHBG nih.govsnmjournals.org. [18F]FDHT, which has a high affinity for SHBG, demonstrated better and more selective uptake in baboon prostates compared to compounds with lower SHBG affinity nih.gov. This suggested that SHBG binding might play a role in the target tissue uptake of androgens in primates snmjournals.org.
In vitro studies have confirmed the high-affinity binding of [18F]FDHT to androgen receptors. Saturation binding studies using DU-145 AR+ cells (human prostate cancer cells transfected with androgen receptors) or cytosol preparations from DU-145 AR+ xenograft mouse models determined a Kd for [18F]FDHT of approximately 2.5 nM, which compares favorably with the Kd of [3H]FDHT mdpi.com. These findings provide biological validation for the utility of [18F]FDHT as an AR-binding tracer mdpi.com.
The synthesis of [18F]FDHT typically involves nucleophilic displacement of a suitable precursor, such as a 16α-triflate, with [18F]fluoride, followed by reduction and deprotection steps nih.govgoogle.com. Various methods have been developed and optimized for the radiosynthesis of [18F]FDHT, including automated procedures, to achieve high radiochemical yield and specific activity required for PET imaging nih.govmdpi.comnih.gov.
Preclinical PET imaging studies using [18F]FDHT have demonstrated its ability to visualize AR expression in various tissues and disease models. In prostate cancer models, [18F]FDHT has shown selective binding to AR in both primary tumors and metastatic sites nih.govgoogle.com. Studies have also explored the potential of [18F]FDHT PET for imaging AR expression in other cancers, such as breast cancer and high-grade gliomas, with findings indicating its ability to detect AR expression in these tumors mdpi.commdpi.comnih.gov.
Propiedades
Número CAS |
141663-89-0 |
|---|---|
Fórmula molecular |
C19H29FO2 |
Peso molecular |
308.43 |
Pureza |
>95% |
Sinónimos |
16α-Fluorodihydrotestosterone |
Origen del producto |
United States |
Radiochemical Synthesis and Production of ¹⁸f Fdht
Precursor Chemistry for [¹⁸F]FDHT Synthesis
The design and synthesis of the precursor molecule are critical for efficient radiofluorination and high radiochemical yield. For [¹⁸F]FDHT, the precursor is typically a steroid derivative with a leaving group at the position where the ¹⁸F atom is to be incorporated.
Design and Characterization of Triflate Precursors
Triflate (trifluoromethanesulfonate) groups are commonly employed as leaving groups in nucleophilic radiofluorination due to their excellent leaving group ability. iaea.orggoogle.com The synthesis of [¹⁸F]FDHT has been reported using a triflate precursor, specifically 16α-[[(trifluoromethyl)sulfonyl]oxy]-3,3-(ethylenedioxy)androstan-17-one. google.com This precursor contains a triflate group at the 16α position and a protected ketone function at the 3-position, typically as an ethylenedioxy ketal. google.com The design of this precursor facilitates nucleophilic attack by [¹⁸F]fluoride at the 16-position.
Stereochemical Considerations in Precursor Design (e.g., 16α- vs. 16β-positions)
Nucleophilic substitution reactions, such as those involving [¹⁸F]fluoride displacement of a leaving group, typically proceed via an SN2 mechanism, which results in an inversion of stereochemistry at the reaction center. iaea.org In the context of FDHT, the desired product for clinical use is 16β-[¹⁸F]fluoro-5α-dihydrotestosterone. mdpi.comresearchgate.net Therefore, the precursor is designed with the leaving group (e.g., triflate) in the 16α position to ensure that the nucleophilic attack by [¹⁸F]fluoride results in the fluorine atom being installed in the desired 16β position with inversion of configuration. nih.govmdpi.com
Nucleophilic Radiofluorination Methodologies
Nucleophilic radiofluorination is the core step in introducing the ¹⁸F isotope into the precursor. This process requires careful optimization of reaction conditions to maximize the incorporation of [¹⁸F]fluoride and minimize side reactions.
Optimization of [¹⁸F]Fluoride Incorporation
Efficient incorporation of [¹⁸F]fluoride is crucial for obtaining sufficient radioactive material for PET imaging. mdpi.com [¹⁸F]fluoride is typically produced from the ¹⁸O(p,n)¹⁸F nuclear reaction in a cyclotron and is initially in aqueous solution. snmjournals.orgescholarship.org To enhance the nucleophilicity of [¹⁸F]fluoride, water must be removed, usually through azeotropic drying with an organic solvent like acetonitrile (B52724), often in the presence of a phase transfer catalyst such as Kryptofix 222 or a tetraalkylammonium salt (e.g., n-Bu₄NOH). mdpi.comiaea.orgmdpi.comsnmjournals.orgnih.govnih.gov The dried [¹⁸F]fluoride is then reacted with the precursor. Optimization studies focus on the amount of precursor, the phase transfer catalyst, and the solvent system to achieve high radiochemical yields. For the synthesis of [¹⁸F]FDHT, reaction of the triflate precursor with n-[¹⁸F]Bu₄NF/n-Bu₄NOH in THF has been reported. mdpi.comresearchgate.net
Influence of Reaction Conditions (e.g., Temperature, Solvents, Catalysts)
Reaction conditions such as temperature, solvent, and catalyst significantly impact the yield and purity of the radiofluorination product. Polar aprotic solvents like acetonitrile, dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO) are commonly used for nucleophilic fluorination reactions. iaea.orgiancas.org.in Temperatures typically range from 80 to 180 °C, with reaction times often between 5 and 30 minutes. iancas.org.in For the synthesis of [¹⁸F]FDHT, the reaction of the triflate precursor with n-[¹⁸F]Bu₄NF/n-Bu₄NOH has been performed in THF at 55 °C. mdpi.comresearchgate.net The choice of catalyst and solvent system is critical for solubilizing the [¹⁸F]fluoride salt and the precursor and for promoting the nucleophilic substitution reaction while minimizing decomposition or side reactions.
Subsequent Chemical Transformations
Following the radiofluorination step, subsequent chemical transformations are necessary to convert the initial fluorinated intermediate into the final [¹⁸F]FDHT product. In the case of the triflate precursor mentioned earlier, the product of the radiofluorination is a fluorinated intermediate with a protected ketone at the 3-position and a ketone at the 17-position. google.comnih.gov The synthesis of [¹⁸F]FDHT from this intermediate involves the reduction of the 17-ketone and the deprotection of the 3-ketal. google.comnih.gov
The reduction of the 17-ketone is typically carried out using a reducing agent like lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄). mdpi.comresearchgate.netnih.gov While LiAlH₄ is a strong reducing agent, its use may require low temperatures (e.g., -78 °C) to control reactivity and minimize side products, although methods for room temperature reduction have been developed for automated synthesis. nih.gov NaBH₄ is a milder reducing agent and has been used for better compatibility in automated synthesis modules. mdpi.comresearchgate.net The deprotection of the 3,3-(ethylenedioxy) ketal is usually achieved under acidic conditions, yielding the desired 3-ketone functionality present in the final dihydrotestosterone (B1667394) structure. google.comnih.gov These subsequent steps are often integrated into automated synthesis modules to provide the final radiopharmaceutical in a ready-to-use form. mdpi.comnih.govresearchgate.netoup.com
Data Table: Radiochemical Synthesis Parameters and Yields for [¹⁸F]FDHT
| Synthesis Method | Precursor Amount | Solvent | Temperature (°C) | Radiochemical Yield (Decay Corrected) | Synthesis Time | Molar Activity (GBq/µmol) | Reference |
| Manual (Original) | Not specified | THF | 55 | Approaching 30% | ~100 min | Not specified | snmjournals.org |
| Manual (MSKCC) | 1-2 mg | THF | 55 | 44 ± 5% (n=4) | ~110 min | Not specified | nih.gov |
| Automated (ELIXYS) | Not specified | Not specified | Not specified | 29 ± 5% (n=7) | 90 min | 170 | nih.gov |
| Automated (Synthra RNplus) | Not specified | Not specified | Not specified | 16.43 ± 2.6% (n=10) | 100 min | >99% radiochemical purity | oup.comscispace.com |
| Automated (iPhase FlexLab) | 4 mg | Not specified | Not specified | 25-33% (n=11) | 90 min | >18.5 | researchgate.net |
| "Fluorination on Sep-Pak" Method | 5 mg | THF/Acetonitrile | Not specified | 25–32% | 70 min | 63–148 | mdpi.comresearchgate.netresearchgate.net |
Reduction Steps (e.g., LiAlH₄, NaBH₄)
Following the nucleophilic fluorination, a reduction step is necessary to convert a ketone function in the intermediate to a hydroxyl group. nih.gov Historically, lithium aluminum hydride (LiAlH₄) was employed as the reducing agent in this step. nih.govmdpi.com LiAlH₄ is a strong reducing agent capable of reducing aldehydes and ketones to their corresponding alcohols. lumenlearning.com The reduction with LiAlH₄ was typically performed at low temperatures, such as -78°C, to manage its high reactivity and minimize side product formation. google.com
More recently, milder reducing agents like sodium borohydride (NaBH₄) have been explored and successfully implemented, particularly for compatibility with automated synthesis modules. mdpi.comresearchgate.net NaBH₄ is also effective in reducing aldehydes and ketones to alcohols but is less reactive than LiAlH₄. lumenlearning.commasterorganicchemistry.com The reduction with NaBH₄ can be performed at room temperature. researchgate.netnih.gov It has been noted that quenching excess NaBH₄ with acetone (B3395972) after the reduction is complete is important to prevent it from reducing the deprotected ketone in a later step, which could lead to significant decomposition of [¹⁸F]FDHT. mdpi.comnih.gov
A comparison of reductions using LiAlH₄ at -78°C and NaBH₄ at room temperature showed that both reducing agents resulted in identical HPLC chromatograms, indicating similar product profiles. nih.gov
Deprotection Strategies
The synthetic route to [¹⁸F]FDHT often involves a protected intermediate, typically a ketal, at the 3-position of the steroid structure. nih.govgoogle.com After the fluorination and reduction steps, an acid-catalyzed deprotection is required to cleave the ketal protecting group and yield the desired 3-keto function in the final [¹⁸F]FDHT molecule. nih.govgoogle.com
Acidic conditions are used for this deprotection. For example, deprotection has been carried out using HCl/acetone. nih.govnih.gov This step yields the desired [¹⁸F]FDHT in three total steps from the precursor. nih.govgoogle.com In some automated synthesis protocols, the acid deprotection step can be performed on a solid-phase extraction (SPE) cartridge, such as a C18 Sep-Pak, followed by rinsing to remove residues like HCl and boron before HPLC purification. mdpi.comnih.gov
Automated Radiosynthesis Systems for [¹⁸F]FDHT Production
The increasing demand for [¹⁸F]FDHT, particularly for clinical applications in prostate cancer imaging, has driven the development of automated radiosynthesis methods. google.com Automated synthesis offers advantages such as increased speed, efficiency, reproducibility, and reduced radiation exposure for the operator compared to manual methods. google.comfiveable.me
Automated radiosynthesizers, such as the ELIXYS platform and iPhase FlexLab module, have been adapted for the production of [¹⁸F]FDHT. google.comnih.govresearchgate.net These systems utilize cartridge-based setups and programmable control systems to perform the various unit operations of the synthesis protocol. google.com
Development of Automated Protocols on Radiosynthesizers
Adapting the manual synthesis of [¹⁸F]FDHT for full automation on radiosynthesizers involves optimizing reaction conditions and reagent handling for the automated platform. nih.gov This includes adapting steps like the LiAlH₄ reduction to room temperature conditions to avoid the need for cryogenic capabilities in the automated module, as demonstrated by the successful use of NaBH₄. google.comnih.gov
Automated protocols have been developed that integrate the nucleophilic fluorination, reduction, and deprotection steps, followed by purification, typically using high-performance liquid chromatography (HPLC), and final formulation. google.comnih.govresearchgate.net These protocols aim to minimize synthesis time and maximize yield and purity. researchgate.net
Efficiency and Reproducibility in Automated Synthesis
Automated synthesis systems contribute to improved efficiency and reproducibility in [¹⁸F]FDHT production. The use of pre-loaded reagent cartridges and automated control of reaction parameters helps to ensure consistency between synthesis runs. google.com
Studies have reported the efficiency and reproducibility of automated [¹⁸F]FDHT synthesis on various platforms. For instance, synthesis on the ELIXYS radiosynthesizer has been reported with a total synthesis time of 90 minutes, including HPLC purification and reformulation. google.comnih.gov Decay-corrected radiochemical yields have been reported in ranges such as 29 ± 5% (n=7) and 25-33% (n=11) with automated methods. nih.govresearchgate.net Specific activity values have also been characterized for automated syntheses. nih.govresearchgate.net The automated approach reduces the reliance on highly trained radiochemists for routine production, making [¹⁸F]FDHT more accessible for clinical and research use at multiple facilities. google.com
Radiochemical Yield and Specific Activity Characterization
Radiochemical yield (RCY) and specific activity are critical parameters for characterizing the efficiency and quality of the radiochemical synthesis of [¹⁸F]FDHT. RCY refers to the yield of the desired radiolabeled product relative to the initial amount of radioactivity used. Specific activity is the amount of radioactivity per unit mass of the compound.
Specific activity values are also characterized. For manual synthesis, a specific activity of 1.2 Ci/µmol (43 GBq/µmol) has been reported. google.comnih.gov Automated synthesis on the ELIXYS has yielded specific activities of 4.6 Ci/µmol (170 GBq/µmol) at the end of formulation with a starting activity of 1.0 Ci (37 GBq). google.comnih.gov Another automated method reported specific activity greater than 18.5 GBq/µmol. researchgate.net Determining the mass associated with [¹⁸F]FDHT, particularly when UV absorption is poor, can be achieved using methods like LC-MS. mdpi.com
Factors Influencing Radiochemical Yield
Several factors can influence the radiochemical yield of [¹⁸F]FDHT synthesis. These include:
Precursor Amount: The amount of precursor used can impact the yield. Optimization studies aim to minimize the precursor amount while maintaining high yield and specific activity. researchgate.netresearchgate.net
Fluorination Conditions: Parameters such as the phase transfer catalyst (e.g., K₂CO₃/K₂₂₂, tetrabutylammonium (B224687) salts), solvent, and temperature during the nucleophilic fluorination step are critical for efficient radiofluoride incorporation. researchgate.netnih.gov
Reduction Conditions: The choice of reducing agent (LiAlH₄ vs. NaBH₄), temperature, and reaction time for the reduction of the ketone to the hydroxyl group influence the yield and the formation of side products. mdpi.comnih.gov Proper quenching of excess reducing agent is also important. nih.gov
Deprotection Conditions: The acid concentration and reaction time during the deprotection step are crucial for complete removal of the protecting group without degrading the product. researchgate.net
Purification Method: The efficiency and effectiveness of the purification method, typically HPLC, in separating the desired product from impurities and unreacted starting materials directly impact the isolated radiochemical yield. nih.gov SPE methods used before HPLC can help remove residues that might interfere with purification. nih.gov
Reproducibility of the Process: Consistency in executing the synthesis protocol, especially in manual methods, can significantly affect the reproducibility of the radiochemical yield. Automated systems are designed to improve reproducibility. google.comfiveable.me
Table 1: Summary of Reported Radiochemical Yields and Specific Activities for [¹⁸F]FDHT Synthesis
| Synthesis Method | Radiochemical Yield (Decay Corrected) | Specific Activity | Synthesis Time | Source |
| Manual | 31-48% | 1.2 Ci/µmol (43 GBq/µmol) | 90 min | google.comnih.gov |
| Automated (ELIXYS) | 29 ± 5% (n=7) | 4.6 Ci/µmol (170 GBq/µmol) | 90 min | google.comnih.gov |
| Automated (FlexLab) | 25-33% (n=11) | > 18.5 GBq/µmol | 90 min | researchgate.net |
| Manual (Optimized) | Up to 75% | Not specified (high SA indicated) | Not specified | nih.gov |
| Sep-Pak Method | 25–32% (n=12) | 63–148 GBq/µmol (1700–4000 Ci/mmol) | 70 min | mdpi.com |
Note: Specific activity values may be reported at different time points (e.g., end of synthesis, end of formulation).
Table 2: Comparison of Reducing Agents in [¹⁸F]FDHT Synthesis
| Reducing Agent | Typical Temperature | Advantages | Disadvantages | Source |
| LiAlH₄ | -78°C | Strong reducing agent | Requires cryogenic conditions, highly reactive | nih.govgoogle.com |
| NaBH₄ | Room Temperature | Milder, compatible with automated synthesis | Excess needs careful quenching to prevent side reactions | mdpi.comresearchgate.netnih.gov |
Methods for Determination of Molar Activity (Specific Activity)
Molar activity (also known as specific activity) is a crucial quality control parameter for radiopharmaceuticals, representing the amount of radioactivity per mole of the compound. researchgate.net Determining the molar activity of [¹⁸F]FDHT can be challenging, particularly with conventional methods that rely on UV absorption, due to the poor UV absorption of FDHT itself. mdpi.comresearchgate.net
To overcome this limitation, methods utilizing liquid chromatography-mass spectrometry (LC-MS) have been developed for determining the mass associated with [¹⁸F]FDHT. mdpi.comresearchgate.net By generating a calibration curve using selected ion monitoring (SIM) of a known quantity of non-radioactive FDHT standard, the mass of [¹⁸F]FDHT in a sample with a known amount of radioactivity can be determined. mdpi.comsemanticscholar.orgresearchgate.netadvion.com
Reported molar activity values for [¹⁸F]FDHT vary depending on the synthesis method and starting activity. The "fluorination on Sep-Pak" method yielded molar activities of 63–148 GBq/µmol (1700–4000 Ci/mmol). mdpi.comresearchgate.netsemanticscholar.orgresearchgate.netadvion.com An automated synthesis on the ELIXYS radiosynthesizer reported a specific activity of 4.6 Ci/µmol (170 GBq/µmol) at the end of formulation with a starting activity of 1.0 Ci (37 GBq). nih.govucla.edugoogle.comescholarship.org Another automated method reported specific activity greater than 18.5 GBq/µmol. unimelb.edu.auresearchgate.netresearchgate.net
Here is a table summarizing some reported synthesis yields and molar activity values:
| Synthesis Method | Radiochemical Yield (Decay Corrected) | Synthesis Time | Molar Activity (Specific Activity) |
| Fluorination on Sep-Pak | 25–32% (n=12) mdpi.comsemanticscholar.orgresearchgate.netadvion.com | 70 min mdpi.comresearchgate.net | 63–148 GBq/µmol (1700–4000 Ci/mmol) (n=12) mdpi.comsemanticscholar.orgresearchgate.netadvion.com |
| Automated (ELIXYS) | 29 ± 5% (n=7) nih.govucla.edugoogle.comresearchgate.net | 90 min nih.govgoogle.com | 170 GBq/µmol (4.6 Ci/µmol) nih.govucla.edugoogle.comescholarship.org |
| Automated (iPhase FlexLab) | 25-33% (n=11) unimelb.edu.auresearchgate.netnih.govresearchgate.net | 90 min researchgate.netnih.gov | > 18.5 GBq/µmol unimelb.edu.auresearchgate.netresearchgate.net |
| Manual (MSKCC) | 44 ± 5% (n=4) nih.gov | ~110 min nih.gov | 43 GBq/µmol (1.2 Ci/µmol) nih.govgoogle.com |
Note: Units for molar activity/specific activity are presented as reported in the sources.
Quality Control Parameters for Research-Grade [¹⁸F]FDHT
Quality control (QC) is essential to ensure that research-grade [¹⁸F]FDHT is suitable for its intended use, such as in in vitro binding assays or preclinical imaging studies. QC parameters typically assessed include radiochemical purity, chemical purity, radionuclide identity (via half-life and gamma spectroscopy), pH, appearance, filter integrity, sterility, and bacterial endotoxin (B1171834) levels. nih.govnih.govnih.govsnmjournals.orgscispace.comnih.gov
Radiochemical Purity Assessment (e.g., HPLC)
Radiochemical purity refers to the proportion of the total radioactivity that is in the desired chemical form ([¹⁸F]FDHT). High radiochemical purity is crucial to ensure that the observed radioactivity is attributable to the tracer molecule and not to radioactive impurities or free [¹⁸F]fluoride.
High-performance liquid chromatography (HPLC) coupled with a radioactivity detector (radio-HPLC) is the standard method for assessing the radiochemical purity of [¹⁸F]FDHT. mdpi.comnih.govsemanticscholar.orgresearchgate.netnih.govnih.govsnmjournals.orgscispace.comnih.govbjrs.org.br By comparing the retention time of the radioactive peak with that of a non-radioactive FDHT standard, the identity and purity of the radiolabeled product can be confirmed. mdpi.comnih.govscispace.comnih.gov
Reported radiochemical purity for research-grade [¹⁸F]FDHT is typically high, often exceeding 98% or 99%. mdpi.comresearchgate.netnih.govnih.govsnmjournals.orgscispace.comnih.gov Analytical HPLC methods often employ reversed-phase C18 columns and a mobile phase consisting of varying proportions of acetonitrile and water, sometimes with additives like phosphoric acid or ammonium (B1175870) formate. nih.govnih.govsnmjournals.orgbjrs.org.br Radio-TLC can also be used as a complementary method for assessing radiochemical purity, particularly for detecting free [¹⁸F]fluoride. nih.govscispace.comnih.govbjrs.org.br
Chemical Purity Considerations
Chemical purity refers to the absence of unwanted non-radioactive chemical substances in the final [¹⁸F]FDHT preparation. These impurities can originate from the synthesis reagents, precursors, solvents, or the synthesis equipment itself. jove.com While the primary concern for a radiotracer is often radiochemical purity and molar activity, chemical impurities can potentially interfere with biological processes or analytical measurements.
Assessment of chemical purity often involves analytical techniques such as UV detection during HPLC analysis, gas chromatography (GC) for residual solvents, and specific tests for reagents used in the synthesis. nih.govnih.govscispace.comnih.govbjrs.org.brjove.com For instance, residual solvents like acetonitrile and ethanol (B145695), which are commonly used in the synthesis and formulation of [¹⁸F]FDHT, are typically monitored by GC to ensure they are below acceptable limits. nih.govscispace.comnih.govbjrs.org.br The presence of residual phase transfer catalysts, such as Kryptofix 2.2.2, may also be assessed. nih.govscispace.comnih.govmdpi.com
While specific limits for all potential chemical impurities in research-grade [¹⁸F]FDHT may vary depending on the intended application and regulatory guidelines (if applicable), the goal is to minimize their presence to avoid confounding research results. jove.com
Molecular and Biochemical Interactions of ¹⁸f Fdht
Androgen Receptor Binding Kinetics and Thermodynamics
The interaction between [¹⁸F]FDHT and the androgen receptor is characterized by specific binding kinetics and thermodynamics, which are crucial for its function as a PET radiotracer. High-affinity binding to the target receptor allows for sufficient accumulation and retention in AR-expressing tissues, enabling their visualization.
Determination of Binding Affinity (Kᵢ, K_d) in Recombinant Systems and Cell Lysates
Studies have been conducted to quantify the binding affinity of [¹⁸F]FDHT to the androgen receptor in controlled environments, including recombinant systems and cell lysates. The equilibrium dissociation constant (K_d) and inhibition constant (Kᵢ) are key parameters used to describe this affinity.
Saturation binding studies using DU145 cells transfected with human androgen receptor (DU145 AR+) or tumor cytosols prepared from DU145 AR+ xenograft mouse models determined the K_d of [¹⁸F]FDHT to be 2.49 ± 0.52 nM (mean ± SE; n = 6). mdpi.com. This value is comparable to the K_d of [³H]FDHT, which is reported as 2.5 nM, indicating the accuracy of the measurements mdpi.com.
While specific Kᵢ values for [¹⁸F]FDHT in recombinant systems were not explicitly detailed in the provided search results, competitive binding assays (discussed in Section 3.2) provide insights into its relative affinity compared to other ligands.
Saturation Binding Studies with AR-Expressing Cells
Saturation binding studies with AR-expressing cells, such as DU145 AR+ cells, are performed to determine both the binding affinity (K_d) and the maximum number of binding sites (B_max). These studies involve incubating cells with increasing concentrations of the radiotracer to measure total and non-specific binding, allowing for the calculation of specific binding.
From cell-based assays using DU145 AR+ cells, the AR concentration (B_max) was determined to be 2.97 ± 0.66 × 10⁵ receptors per cell (mean ± SE; n = 4). mdpi.com. In tumor cytosols from DU145 AR+ xenografts, the B_max was found to be 0.170 ± 0.048 femtomoles/µg protein (mean ± SE; n = 2). mdpi.com. These studies confirm the high-affinity binding of [¹⁸F]FDHT to androgen receptors in a cellular context mdpi.com.
The binding of [¹⁸F]FDHT to the AR is a receptor-mediated process, as demonstrated by studies showing decreased tumor uptake after administration of an AR antagonist like flutamide (B1673489) nih.gov.
Here is a summary of binding affinity data from saturation binding studies:
| System | Parameter | Value (nM) |
| DU145 AR+ cells or tumor cytosols | K_d | 2.49 ± 0.52 |
| [³H]FDHT (for comparison) | K_d | ~2.5 |
Here is a summary of B_max data from saturation binding studies:
| System | Parameter | Value |
| DU145 AR+ cells | B_max | 2.97 ± 0.66 × 10⁵ receptors/cell |
| DU145 AR+ tumor cytosols | B_max | 0.170 ± 0.048 femtomoles/µg protein |
Androgen Receptor Specificity and Selectivity
The specificity and selectivity of [¹⁸F]FDHT for the androgen receptor over other steroid receptors and endogenous androgens are critical for accurate AR imaging. High specificity ensures that the signal detected by PET is primarily due to binding to the AR.
Competitive Binding Assays with Other Steroid Receptors (e.g., PR, ER)
Competitive binding assays are used to assess the selectivity of [¹⁸F]FDHT by evaluating its ability to compete with known ligands for binding to other steroid receptors, such as the progesterone (B1679170) receptor (PR) and estrogen receptor (ER). While detailed competitive binding data for [¹⁸F]FDHT against PR and ER ligands were not extensively provided in the search results, general statements about its selectivity were made.
[¹⁸F]FDHT has been reported to retain selectivity from other nuclear receptors, including the estrogen receptor, glucocorticoid receptor, and progesterone receptor snmjournals.org. This suggests that [¹⁸F]FDHT preferentially binds to the AR compared to these other steroid receptors.
In contrast, other radiotracers like [¹⁸F]FFNP have been studied for their binding to PR, with reported K_d values and IC₅₀ values from competitive binding assays with nonradioactive progestins like R5020 researchgate.netsnmjournals.org. Similarly, [¹⁸F]FES binding to ER has been characterized using competitive binding assays with estradiol (B170435) researchgate.nete-century.us. The lack of detailed competitive binding data for [¹⁸F]FDHT against PR and ER ligands in the provided results might indicate that its cross-reactivity with these receptors is considered low, making it relatively selective for the AR.
Comparative Binding Profiles with Endogenous Androgens (e.g., DHT, Testosterone)
Comparing the binding profile of [¹⁸F]FDHT with endogenous androgens like DHT and testosterone (B1683101) is essential to understand its interaction with the AR in a physiological context. [¹⁸F]FDHT is an analog of DHT, the most potent endogenous androgen at the cellular level in prostate and prostate cancer snmjournals.orgwikipedia.org.
Studies have shown that [¹⁸F]FDHT exhibits high-affinity binding to androgen receptors, comparable to that of [³H]FDHT and with an IC₅₀ value similar to unlabeled FDHT mdpi.com. Competitive binding assays have demonstrated that the binding of [¹⁸F]FDHT to AR-expressing cells can be blocked by excess amounts of unlabeled DHT nih.govsloankettering.edupsu.edu.
For example, in LNCaP cells, competitive binding assays using [¹⁸F]FDHT as the radioligand showed IC₅₀ values of 2.4 nM for DHT and 2.7 nM for unlabeled F-SARM3 (a novel AR imaging agent), indicating similar binding affinities snmjournals.org. This suggests that [¹⁸F]FDHT competes effectively with endogenous DHT for AR binding sites.
Furthermore, in vivo studies in animals have shown that [¹⁸F]FDHT uptake in the prostate is significantly reduced (approximately 10-fold) by the co-administration of unlabeled testosterone, further supporting its specific binding to the AR and competition with endogenous androgens psu.edunih.gov.
Here is a table comparing the IC₅₀ values of DHT and F-SARM3 in competitive binding assays using [¹⁸F]FDHT:
| Cell Line | Radioligand | Competitor | IC₅₀ (nM) |
| LNCaP | [¹⁸F]FDHT | DHT | 2.4 |
| LNCaP | [¹⁸F]FDHT | F-SARM3 | 2.7 |
Interaction with Steroid-Carrier Proteins
Steroid-carrier proteins, such as sex hormone-binding globulin (SHBG), play a significant role in the transport and distribution of steroid hormones in the bloodstream. The interaction of [¹⁸F]FDHT with these proteins can influence its pharmacokinetics and delivery to AR-expressing tissues.
[¹⁸F]FDHT has shown high affinity for the blood steroid carrier protein, SHBG, particularly in primates nih.govnih.gov. This interaction is believed to contribute to the effective distribution of [¹⁸F]FDHT to AR-expressing tumors in humans and baboons, as SHBG is found in primates but not typically in rodents nih.govnih.gov. The binding to SHBG may help maintain higher circulating levels of [¹⁸F]FDHT, allowing for greater uptake by AR-expressing tissues researchgate.net.
Studies comparing the behavior of [¹⁸F]FDHT and other radiolabeled mibolerone (B1677122) analogs in baboons indicated that the greater affinity of [¹⁸F]FDHT for SHBG likely contributed to its better and more selective uptake in the prostate nih.gov. While SHBG is known for modulating free steroid levels, there is also emerging evidence suggesting that it can play a more direct role in the cellular uptake of steroids researchgate.net.
Research investigating the interaction of SHBG-bound [¹⁸F]FDHT with cells in vitro demonstrated that pre-binding to SHBG can influence the binding kinetics compared to free [¹十八F]FDHT snmjournals.orgsnmjournals.org. This suggests that the interaction with SHBG is not merely a passive transport mechanism but can actively facilitate the delivery of the radiotracer to target cells snmjournals.orgsnmjournals.org.
Binding to Sex Hormone-Binding Globulin (SHBG)
In the bloodstream, dihydrotestosterone (B1667394), the endogenous analog of FDHT, is primarily bound to proteins, notably Sex Hormone-Binding Globulin (SHBG). nih.gov SHBG is present in primates, including humans and baboons, but is typically absent in mature rodents like mice and rats. researchgate.netmdpi.comsnmjournals.org
Studies have explored the interaction of [¹⁸F]FDHT with SHBG. While most circulating DHT is bound to SHBG, the "free hormone hypothesis" postulates that only the unbound, free dihydrotestosterone can bind to the AR. nih.gov However, research in murine prostate cancer models suggests that differences in tissue-to-blood ratios between free circulating and SHBG-bound [¹⁸F]FDHT were minimal at one hour post-injection. nih.gov Blood-pool activity was significantly higher with SHBG-bound [¹⁸F]FDHT at this time point, indicating a potentially decreased metabolic rate compared to freely circulating [¹⁸F]FDHT. nih.gov
Implications of SHBG Binding for Tracer Distribution in Preclinical Models
The presence or absence of SHBG significantly impacts [¹⁸F]FDHT distribution in preclinical models. In rodent models, which lack SHBG, rapid defluorination of radiofluorinated compounds, including some with 16β-fluorine substitution like [¹⁸F]FDHT, has been observed, leading to notable uptake in bone. mdpi.comnih.govresearchgate.netsnmjournals.org This defluorination is presumed to be due to 16α-hydroxylase activity. mdpi.comnih.govresearchgate.netsnmjournals.org
In contrast, studies in nonhuman primates (baboons), which possess SHBG, showed minimal bone uptake, suggesting that the potentially undesirable defluorination pathway observed in rodents was not prominent in these models. mdpi.comnih.gov This difference is attributed, in part, to the high affinity of [¹⁸F]FDHT for SHBG in primates, which is believed to play a role in effective tracer distribution and may protect against rapid metabolism, including defluorination. mdpi.com
Pre-binding [¹⁸F]FDHT to human SHBG in murine models of prostate cancer has been shown to facilitate AR-specific PET imaging. researchgate.netsnmjournals.orgsnmjournals.orgnih.gov In these models, SHBG-bound [¹⁸F]FDHT accumulated specifically and in a time-dependent manner in tumors. researchgate.netsnmjournals.orgnih.gov While both free and SHBG-bound [¹十八F]FDHT showed similar cellular accumulation at earlier time points (1 and 2.5 hours), SHBG-bound [¹⁸F]FDHT accumulated at significantly higher levels after 4 hours. researchgate.netsnmjournals.orgnih.gov This suggests that receptor-mediated uptake of SHBG might contribute to the increased uptake observed at later time points. researchgate.netsnmjournals.org This specific accumulation of SHBG-bound [¹⁸F]FDHT was reduced by treatment with an AR antagonist, indicating AR-specific uptake. researchgate.netsnmjournals.orgsnmjournals.orgnih.gov
Metabolic Stability and Metabolite Profiling in Preclinical Models
The metabolic stability of [¹⁸F]FDHT is a critical factor influencing its efficacy as a PET tracer. [¹⁸F]FDHT undergoes rapid metabolism in vivo. mdpi.comsnmjournals.orgresearchgate.netnih.govoup.comsnmjournals.orgnih.govresearchgate.net
Pathways of Defluorination (e.g., 16α-Hydroxylase Activity)
A significant metabolic pathway observed for [¹⁸F]FDHT, particularly in rodent models, is defluorination. mdpi.comnih.govresearchgate.netsnmjournals.org This is evidenced by notable uptake of radioactivity in bone, which is not reduced by blocking doses of unlabeled DHT. nih.gov Defluorination was found to be greatest with 16β-fluorine substitution, which is the position of the fluorine atom in [¹⁸F]FDHT. mdpi.comnih.govresearchgate.net This process is presumed to occur via 16α-hydroxylation, a known metabolic pathway for androgens. mdpi.comnih.govresearchgate.netsnmjournals.org Compounds possessing an exposed 16α-hydrogen undergo extensive defluorination, resulting in high bone uptake. nih.gov
However, this extensive defluorination appears to be less prominent in primate models (baboons) compared to rodents. mdpi.comnih.gov This difference is thought to be related to the presence of SHBG in primates, which may offer some protection against this metabolic pathway. mdpi.com
Influence of Metabolism on Intact Tracer Availability in Circulation
The rapid metabolism of [¹⁸F]FDHT significantly impacts the availability of the intact tracer in circulation. Studies have shown that the half-life of intact [¹⁸F]FDHT in blood is relatively short, estimated to be between 6 and 7 minutes. nih.govresearchgate.net Metabolite analysis in human studies revealed that only a small percentage of the total plasma radioactivity consists of intact [¹⁸F]FDHT at later time points. For example, one study found that only 3.1% ± 2.1% of the total plasma radioactivity was intact [¹⁸F]FDHT at 1 hour post-injection. snmjournals.orgresearchgate.net
Preclinical Evaluation of ¹⁸f Fdht As a Molecular Imaging Probe
In Vitro Cellular Uptake and Retention Studies
In vitro studies using cell lines with varying levels of AR expression have been instrumental in understanding the cellular uptake and retention mechanisms of [¹⁸F]FDHT. These experiments provide insights into the tracer's affinity for the receptor and how its binding is affected by the presence of competing ligands.
Androgen Receptor-Positive vs. Androgen Receptor-Negative Cell Lines
Studies comparing [¹⁸F]FDHT uptake in AR-positive and AR-negative cell lines have consistently shown significantly higher accumulation of the radiotracer in cells expressing the androgen receptor. For instance, high uptake of [¹⁸F]FDHT has been observed in cell lines and xenograft tumors in mice that possess glucuronidation-competent cells, mimicking sensitive castration-resistant prostate cancer (CRPC) treated with androgen deprivation therapy. nih.gov AR levels have been shown to correlate with the uptake of [¹⁸F]FDHT in prostate cancer cell lines. epa.govmdpi.com The AR-negative PC3 cells, for example, exhibit only non-specific background activity, while AR-expressing cell lines like LNCaP and 22Rv1 show notable uptake. epa.govmdpi.com The moderately AR-expressing 22Rv1 cell line accumulated significantly lower levels of tracer compared to LNCaP cells. epa.gov
Table 1: Illustrative In Vitro [¹⁸F]FDHT Uptake in Prostate Cancer Cell Lines
| Cell Line | AR Expression Status | Relative [¹⁸F]FDHT Uptake |
| LNCaP | AR-Positive | High |
| 22Rv1 | Moderately AR-Positive | Moderate |
| PC3 | AR-Negative | Low (Non-specific) |
Ligand-Induced Internalization Studies
While the search results don't provide explicit details on dedicated ligand-induced internalization studies for [¹⁸F]FDHT, the mechanism of androgen receptor signaling involves ligand binding followed by translocation of the receptor complex to the nucleus. nih.gov This process inherently involves a form of cellular uptake and sequestration of the ligand-bound receptor. The observed retention of [¹⁸F]FDHT within AR-positive cells suggests that the tracer participates in this ligand-receptor interaction and subsequent cellular localization.
Competitive Inhibition Studies with AR Antagonists
Competitive binding assays have demonstrated the specificity of [¹⁸F]FDHT binding to the androgen receptor and the ability of AR antagonists to inhibit this binding. Studies have shown that AR antagonists, such as enzalutamide (B1683756), can cause a dose-dependent blockade of [¹⁸F]FDHT binding in AR-positive cell lines. epa.govmdpi.com For example, enzalutamide was able to decrease [¹⁸F]FDHT binding by a substantial percentage in LNCaP cells at a specific concentration, reducing the signal to a level comparable to the non-specific background observed in AR-negative cells. epa.gov This indicates that [¹⁸F]FDHT competes with antagonists for binding to the AR.
In Vivo Biodistribution in Non-Human Animal Models
In vivo biodistribution studies in non-human animal models are essential for evaluating the uptake, distribution, and clearance of [¹⁸F]FDHT in a complex biological system before human studies. These studies help to identify target tissues, off-target binding, and metabolic pathways.
Time-Activity Curves in Various Organs (e.g., Prostate, Brain, Muscle, Bone)
Biodistribution studies in various animal models, including rats, mice, and baboons, have provided insights into the time-activity curves of [¹⁸F]FDHT in different organs. In non-human primates (baboons), [¹⁸F]FDHT has shown AR-specific uptake in the prostate. researchgate.netscispace.com Minimal bone activity was found in baboons, in contrast to the high bone activity observed in rats due to metabolic defluorination. researchgate.netontosight.ai The activity concentration in plasma in humans has been shown to rapidly reach a maximum shortly after injection and decrease over time. d-nb.info Time-integrated activity coefficients for various organs, including the cerebellum, kidneys, liver, lungs, and spleen, have been calculated in human studies, providing an indication of tracer distribution and clearance over time. d-nb.info The liver has been identified as a suitable reference organ for interpreting [¹十八F]FDHT uptake. scispace.com
Table 2: Illustrative In Vivo [¹⁸F]FDHT Biodistribution Findings in Non-Human Primates (Baboons)
| Organ | [¹⁸F]FDHT Uptake | Notes |
| Prostate | High, AR-Specific | Demonstrates target tissue uptake. researchgate.netscispace.com |
| Bone | Minimal | Low defluorination compared to rodents. researchgate.netontosight.ai |
| Liver | Detectable | Considered a reference organ. scispace.com |
In rodent models, particularly mature rats, a notable challenge has been metabolic defluorination of [¹⁸F]FDHT, leading to significant accumulation of radioactivity in bone. epa.govresearchgate.net This phenomenon is attributed to an active 16α-hydroxylase activity in rodents that is less prevalent in non-human primates and humans. researchgate.netontosight.ai Immature rodents, which express androgen-binding protein (similar to human SHBG), have shown less bone uptake, suggesting a protective role of this protein against defluorination. epa.gov
Comparison of Uptake in Androgen-Dependent vs. Independent Tissues
Preclinical studies have aimed to demonstrate preferential uptake of [¹⁸F]FDHT in androgen-dependent tissues expressing the AR compared to androgen-independent tissues. In baboons, AR-specific uptake was observed in the prostate, a known androgen-dependent organ. researchgate.netscispace.com While AR is expressed in other tissues like the small intestine, proximal renal tubules, and salivary glands, its expression level in prostate cells is significantly higher. Studies in human prostate cancer xenograft models in mice have also investigated the uptake in tumor tissue (androgen-dependent) compared to background tissues. epa.govmdpi.com The specificity of [¹⁸F]FDHT accumulation in AR-positive tumors in these models has been demonstrated by reduced uptake following administration of AR antagonists like enzalutamide. epa.govmdpi.com This indicates that the tracer's uptake is mediated by specific binding to the androgen receptor in these tissues.
Pharmacokinetic Modeling in Animal Models
Understanding the pharmacokinetics of ¹⁸F-FDHT in animal models is crucial for its quantitative application in PET imaging. This involves characterizing its distribution, clearance from the blood, and metabolism.
Blood Pool Clearance and Plasma Input Function Determination
Studies in animal models, including rats and nonhuman primates, have investigated the blood pool clearance of ¹⁸F-FDHT. In rats, blood samples have been collected at numerous time points following injection to construct the plasma input function mims.com. This detailed sampling allows for the characterization of the tracer's presence in the circulation over time. In humans, metabolism of ¹⁸F-FDHT has been observed to be rapid, with a significant conversion to radiolabeled metabolites occurring within minutes wikipedia.org. This rapid metabolism can lead to high background activity in the blood, potentially impacting image quality and quantitative accuracy wikipedia.org. While direct blood pool clearance data specifically for murine models was less detailed in the provided snippets, the challenges posed by rapid metabolism observed in humans are relevant to preclinical studies in other species.
Imaging of Androgen Receptor Expression in Xenograft Models
Preclinical evaluation of ¹⁸F-FDHT has extensively utilized xenograft models, particularly those derived from human prostate cancer cell lines, to assess its ability to image AR expression in vivo.
Assessment in Murine Xenografts Expressing Human AR
Murine models bearing human prostate cancer xenografts that express AR, such as LNCaP and 22Rv1, have been instrumental in the preclinical assessment of ¹⁸F-FDHT nih.govnih.govwikipedia.orgwikipedia.org. These studies have demonstrated a correlation between AR levels in the xenografted cells and the uptake of ¹⁸F-FDHT nih.govnih.govwikipedia.orgwikipedia.org. Evaluation in 22Rv1 tumor-bearing mice showed that the uptake of ¹⁸F-FDHT was influenced by whether it was bound to SHBG nih.govnih.govwikipedia.orgwikipedia.org. Specificity of ¹⁸F-FDHT uptake in these xenograft models has been confirmed by administering AR antagonists, such as enzalutamide, which resulted in reduced tumor uptake nih.govnih.govwikipedia.orgwikipedia.org.
Comparative studies with other tracers, like ¹⁸F-enzalutamide, in LNCaP xenograft mice have provided insights into the performance of ¹⁸F-FDHT. One such study indicated that ¹⁸F-enzalutamide showed higher tumor uptake compared to ¹⁸F-FDHT wikipedia.orgwikipedia.org.
Role of SHBG in Facilitating Accurate AR Imaging in Murine Models
A significant difference between humans and rodents is the relative absence of sex hormone-binding globulin (SHBG) in the latter nih.govnih.govwikipedia.orgwikipedia.org. SHBG is a glycoprotein (B1211001) that binds to sex hormones, including dihydrotestosterone (B1667394), in the bloodstream. This difference has posed a challenge for accurately imaging AR in murine models using ¹⁸F-FDHT, as a considerable fraction of the tracer in human circulation is bound to SHBG citeab.com. Pre-binding ¹⁸F-FDHT to SHBG has been explored as a strategy to overcome this limitation in murine models nih.govnih.govwikipedia.orgwikipedia.org. Studies have shown that SHBG-bound ¹⁸F-FDHT exhibits significantly increased uptake in AR-expressing xenografts at later time points compared to unbound ¹⁸F-FDHT nih.govnih.govwikipedia.orgwikipedia.org. This suggests that receptor-mediated uptake of SHBG plays a role in facilitating the delivery of the tracer to AR-expressing tissues in these models nih.govnih.govwikipedia.orgwikipedia.org. The use of pre-bound ¹⁸F-FDHT to SHBG has been concluded to allow for more accurate and quantitative PET imaging of AR levels in murine prostate cancer models nih.govnih.govwikipedia.orgwikipedia.org.
Comparative tumor uptake data illustrating the effect of SHBG pre-binding in 22Rv1 tumor-bearing mice:
| Tracer | Average Tumor to Background Ratio (TBR) at 4h |
| Unbound ¹⁸F-FDHT | 0.81 ± 0.08 nih.govnih.govwikipedia.orgwikipedia.org |
| SHBG-bound ¹⁸F-FDHT | 1.62 ± 0.62 nih.govnih.govwikipedia.orgwikipedia.org |
Assessment of Target Engagement and Pharmacodynamic Response in Animal Studies
Preclinical studies with ¹⁸F-FDHT in animal models have also aimed to assess target engagement and evaluate pharmacodynamic responses to AR-targeted therapies. The ability of ¹⁸F-FDHT PET to reflect changes in AR availability upon treatment is a key aspect of its utility as a pharmacodynamic biomarker thermofisher.com.
The specificity of ¹⁸F-FDHT uptake, as demonstrated by reduced tumor uptake following administration of AR antagonists like enzalutamide in murine xenograft models, serves as a measure of target engagement nih.govnih.govwikipedia.orgwikipedia.org. A decrease in ¹⁸F-FDHT uptake post-treatment indicates that the therapeutic agent is successfully occupying the AR, thereby blocking the binding of the radiotracer thermofisher.com. While primarily studied clinically, the observation that treatment with testosterone (B1683101) resulted in diminished ¹⁸F-FDHT uptake at tumor sites in patients also supports the concept of competitive binding to the AR, relevant to understanding target engagement in animal models as well wikipedia.org. Studies in nonhuman primates (baboons) similarly showed that ¹⁸F-FDHT uptake in the prostate gland was blocked by the administration of testosterone, further confirming the specificity of binding to the AR mims.com. The use of ¹⁸F-FDHT PET to measure the pharmacodynamic response of AR-binding substrates has been highlighted as a valuable application wikipedia.org.
Monitoring AR Modulation in Response to Experimental Treatments
Preclinical investigations have explored the ability of [¹⁸F]FDHT PET to monitor changes in AR expression and binding in response to experimental therapies targeting the AR signaling axis. The rationale is that changes in [¹⁸F]FDHT uptake can serve as a pharmacodynamic marker, indicating whether a treatment is effectively engaging its target and modulating AR levels or function. nih.govpnas.org
Studies in animal models bearing AR-positive xenografts have demonstrated that [¹⁸F]FDHT uptake can be reduced following treatment with AR-directed therapies, such as antiandrogens. This reduction in tracer uptake suggests that the therapy is successfully occupying the AR ligand-binding domain, thereby preventing [¹⁸F]FDHT binding. pnas.orgsnmjournals.org For instance, in patients treated with enzalutamide (formerly MDV3100), [¹⁸F]FDHT binding decreased in tumors, indicating AR occupancy by the drug. pnas.org However, it is important to note that in some clinical observations, this decrease in [¹⁸F]FDHT binding did not always correlate with traditional measures of therapeutic response like declines in serum PSA levels or tumor size reduction. pnas.org
In the context of metastatic breast cancer, [¹⁸F]FDHT PET/CT has been evaluated for monitoring response to selective AR modulation (SARM) therapy. While baseline [¹⁸F]FDHT uptake might not always predict clinical benefit, studies have explored whether changes in uptake during treatment could serve as a predictive biomarker. mdpi.comsnmjournals.orgnih.gov Although a clear association between changes in [¹⁸F]FDHT uptake and bicalutamide (B1683754) response was not consistently observed in all studies, some data suggested a trend towards larger declines in [¹⁸F]FDHT uptake in patients achieving clinical benefit from SARM therapy. mdpi.commdpi.comnih.gov
These preclinical and early clinical findings highlight the potential of [¹⁸F]FDHT PET as a tool to assess the pharmacodynamic effects of AR-targeted treatments, providing insights into drug-target engagement in vivo. nih.govpnas.org
Correlation of [¹⁸F]FDHT Uptake with AR Expression Levels (Ex Vivo Validation)
A critical aspect of validating [¹⁸F]FDHT as an AR imaging probe is to establish a correlation between the level of [¹⁸F]FDHT uptake observed in PET imaging and the actual AR expression levels in the target tissue, typically determined through ex vivo methods like immunohistochemistry or Western blot analysis of biopsy or surgical samples.
Several studies have investigated this correlation in various cancer types. In prostate cancer, studies have provided evidence that the foci of activity seen on [¹⁸F]FDHT PET images correlate with AR-expressing tissue as demonstrated by immunohistochemical staining. snmjournals.orgpsu.edu Quantitative kinetic models of [¹⁸F]FDHT uptake have been explored to serve as a surrogate measure of AR expression in metastatic prostate cancer, with initial studies suggesting a reasonable correlation between standardized uptake values (SUV) and model-based estimates of net uptake parameters, which are surmised to be proportional to AR expression. snmjournals.orgpsu.edu
In high-grade gliomas, where AR is also expressed, a significant positive correlation has been observed between [¹⁸F]FDHT uptake (measured as tumor-to-normal brain SUVmean ratio) and AR protein expression levels determined by Western blot analysis of tumor samples. nih.govscispace.comresearchgate.net One study reported a Pearson correlation coefficient of R = 0.84 (P = 0.002) between [¹⁸F]FDHT uptake and AR expression in high-grade glioma patients. nih.govscispace.comresearchgate.net
In metastatic breast cancer, studies have also examined the correlation between [¹⁸F]FDHT uptake and AR expression. While some studies have reported a correlation between semi-quantitative AR expression and [¹⁸F]FDHT uptake, others have found a weaker or non-significant correlation, particularly when using quantitative AR expression levels. mdpi.comsnmjournals.org For example, one study in ER+ metastatic breast cancer found a weak, not statistically significant, correlation between quantitative AR expression levels and baseline [¹⁸F]FDHT uptake (Pearson ρ = 0.39, P = 0.30). snmjournals.orgnih.gov However, another study using a semi-quantitative assessment of AR expression (more than 10% nuclear staining as positive) reported a correlation (r² = 0.47, P = 0.01). snmjournals.org
These findings suggest that while a correlation between [¹⁸F]FDHT uptake and AR expression exists, the strength and significance of this correlation can vary depending on the cancer type, the method of AR quantification, and potentially other factors influencing tracer uptake and retention.
Table 1: Correlation of [¹⁸F]FDHT Uptake with AR Expression
| Cancer Type | AR Quantification Method | Correlation Metric (R/r/ρ or R²) | P-value | Source |
| High-Grade Glioma | Western Blot | R = 0.84 | 0.002 | nih.govscispace.comresearchgate.net |
| Metastatic Breast Cancer (ER+) | Quantitative IHC | ρ = 0.39 | 0.30 | snmjournals.orgnih.gov |
| Metastatic Breast Cancer (Mixed ER Status) | Semiquantitative IHC (>10%) | r² = 0.47 | 0.01 | mdpi.comsnmjournals.org |
| Prostate Cancer | Immunohistochemistry | Correlation reported | Not specified | snmjournals.orgpsu.edu |
| Metastatic Prostate Cancer | Pharmacokinetic Modeling (ktrap) | Reasonable correlation with SUV | Underway | snmjournals.orgpsu.edu |
Note: This table summarizes findings from different studies using varied methodologies. The strength and significance of the correlation can be influenced by these factors.
Comparative Preclinical Studies with Other AR-Targeting Probes
The development of AR-targeted PET probes has involved the synthesis and evaluation of various radiolabeled compounds. Comparative preclinical studies are essential to assess the relative performance of these probes in terms of AR binding affinity, specificity, pharmacokinetics, and imaging characteristics. nih.gov
Comparison with Other Fluorine-18 (B77423) Labeled Androgen Derivatives
[¹⁸F]FDHT was developed as part of efforts to create fluorine-18 labeled androgen derivatives suitable for AR imaging. nih.govmdpi.com Early preclinical evaluations compared [¹⁸F]FDHT with other fluorine-18 labeled androgen analogs. In studies in androgen-suppressed rats and baboons, [¹⁸F]FDHT demonstrated favorable properties, including AR-specific uptake in the prostate and higher levels of unmetabolized radioligand in blood compared to some other analogs. snmjournals.orgpsu.edunih.govsnmjournals.org For instance, in a baboon study, [¹⁸F]FDHT provided better and more selective uptake in prostates compared to 16β-[¹⁸F]fluoro-mibolerone and 20-[¹⁸F]fluoro-mibolerone, despite these compounds having nearly equivalent AR binding affinity in rats. mdpi.comnih.gov This difference was attributed, in part, to [¹⁸F]FDHT's higher affinity for sex steroid hormone-binding globulin (SHBG), a protein present in primates but not rodents, which can influence tracer distribution. nih.gov
However, [¹⁸F]FDHT has also shown some limitations in preclinical and clinical settings, including rapid metabolism in humans leading to radiolabeled metabolites that bind to plasma proteins and excretion via the kidneys, which can hinder imaging of lesions near the bladder. chemrxiv.orgresearchgate.net This has driven the development and evaluation of newer fluorine-18 labeled AR ligands. For example, [¹⁸F]F-enzalutamide, a radiolabeled version of the AR signaling inhibitor enzalutamide, has been compared to [¹⁸F]FDHT in preclinical studies. mdpi.comresearchgate.net In male mice bearing AR-positive xenografts, [¹⁸F]F-enzalutamide showed approximately three times higher tumor uptake and better metabolic stability in plasma compared to [¹十八F]FDHT. mdpi.comresearchgate.net At 60 minutes post-injection, 93% of [¹⁸F]F-enzalutamide in plasma remained intact, versus only 3% of [¹⁸F]FDHT. mdpi.com These findings suggest that [¹⁸F]F-enzalutamide may possess more favorable properties for AR imaging than [¹⁸F]FDHT, warranting further investigation. mdpi.comresearchgate.net
Evaluation against Carbon-11 (B1219553) Labeled Androgen Receptor Ligands
While the provided search results primarily focus on fluorine-18 labeled probes, carbon-11 labeled AR ligands have also been developed and evaluated for PET imaging. Carbon-11 (¹¹C) has a shorter half-life (approximately 20 minutes) compared to fluorine-18 (approximately 110 minutes), which can offer advantages for repeat scanning within a short period but also necessitates on-site cyclotron production.
Although specific detailed comparative preclinical studies between [¹⁸F]FDHT and individual ¹¹C-labeled AR ligands were not extensively detailed in the search results, the broader context of AR imaging probe development includes both fluorine-18 and carbon-11 labeled compounds. nih.govcore.ac.uk The choice between a ¹⁸F or ¹¹C label for AR ligands involves considerations of synthesis complexity, half-life, image quality, and availability. core.ac.uk The development of [¹⁸F]FDHT aimed to provide a longer-lived alternative to potential ¹¹C-labeled probes, facilitating distribution to centers without on-site cyclotrons.
The literature indicates that the development of PET tracers for steroid hormone receptors, including AR, has progressed further for estrogen and progesterone (B1679170) receptors compared to AR, which might be partly due to more detailed characterization and validation of these targets in disease states. core.ac.uk The growing interest in AR imaging with tracers like [¹⁸F]FDHT is linked to the increased use of new AR-targeted therapies, highlighting the need for imaging agents to assess drug pharmacokinetics and treatment response. core.ac.uk
The preclinical evaluation of [¹⁸F]FDHT and its comparison with other radiolabeled AR ligands, both fluorine-18 and carbon-11 labeled, are crucial steps in identifying the most promising candidates for clinical translation and optimizing AR-targeted molecular imaging.
Table 2: Comparative Preclinical Properties of [¹⁸F]FDHT and [¹⁸F]F-Enzalutamide
| Property | [¹⁸F]FDHT | [¹⁸F]F-Enzalutamide | Source |
| Tumor Uptake (Mouse Xenograft) | Lower | Approximately 3 times higher | mdpi.comresearchgate.net |
| Metabolic Stability (Plasma, 60 min) | ~3% intact | ~93% intact | mdpi.comchemrxiv.org |
| Excretion Route (Human) | Primarily renal (can hinder imaging near bladder) | Primarily hepatic | researchgate.net |
| Affinity for SHBG (Primates) | High | Not explicitly stated in comparison context | nih.gov |
Note: This table is based on comparative preclinical data, primarily in mouse models, and may not fully reflect performance in humans.
Methodological Advancements and Future Research Directions
Innovations in [¹⁸F]FDHT Synthesis and Purification Techniques
The radiosynthesis of [¹⁸F]FDHT involves the incorporation of the short-lived radioisotope fluorine-18 (B77423) (¹⁸F), which has a half-life of approximately 110 minutes. nih.govesnms.net This necessitates rapid and efficient synthesis and purification methods.
Development of Solid-Phase Extraction Methods (e.g., Sep-Pak)
Solid-Phase Extraction (SPE) techniques, particularly using Sep-Pak cartridges, have become integral to the purification of [¹⁸F]FDHT, offering advantages over traditional methods like liquid-liquid extraction and solely HPLC-based purification for certain steps. nih.govmdpi.comsnmjournals.orgresearchgate.netgoogle.comnih.gov
Original radiosynthesis methods for [¹⁸F]FDHT often involved liquid-liquid extraction and normal phase HPLC purification, which were not easily adaptable to automated production. nih.gov More recent protocols have incorporated SPE methods for purification and reformulation. nih.govgoogle.com For instance, after the radiofluorination, reduction, and deprotection steps, the crude product can be separated from the reaction mixture using SPE cartridges like Sep-Pak C18 Plus. snmjournals.org The trapped [¹⁸F]FDHT is then eluted using appropriate solvents, such as ethanol (B145695) or acetonitrile (B52724)/water mixtures. nih.govmdpi.comsnmjournals.org
SPE methods can be used for various stages, including trapping the [¹⁸F]fluoride activity and purifying the final product. mdpi.comnih.gov Some methods describe performing the deprotection step directly on the Sep-Pak cartridge. mdpi.com The use of SPE, particularly in conjunction with or as an alternative to HPLC, can simplify the purification process and facilitate automated synthesis, leading to shorter synthesis times and improved radiochemical purity. mdpi.comresearchgate.netnih.gov For example, a method using SPE with combined cartridges demonstrated improved radiochemical purity and shortened preparation time for another ¹⁸F-labeled compound compared to HPLC or single-cartridge SPE. nih.gov
Strategies for Minimizing Radiation Exposure During Production
Minimizing radiation exposure is a critical aspect of producing radiopharmaceuticals like [¹⁸F]FDHT due to the handling of radioactive materials. nih.govesnms.netiaea.orgimagewisely.org Automated synthesis modules are widely used in radiopharmaceutical production facilities for this reason. iaea.org
Automated synthesis platforms, such as the TracerLab FXFN or ELIXYS radiosynthesizers, have been adapted for the production of [¹⁸F]FDHT. snmjournals.orgnih.gov These systems enclose the synthesis process within shielded environments, significantly reducing manual handling and operator exposure to radiation. iaea.org Modifications to manual synthesis protocols, such as performing reactions at room temperature instead of cryogenic conditions and optimizing reduction steps, also contribute to simplifying the automated process and potentially reducing handling steps. researchgate.netnih.gov
Furthermore, the design of radiochemistry facilities incorporates shielded hot cells where synthesis and dispensing modules are placed. iaea.org Procedures are optimized to reduce synthesis time and minimize the amount of radioactivity handled. mdpi.comnih.gov While the focus is often on patient dose in clinical settings, the principles of minimizing exposure extend to production, emphasizing efficient processes and shielding for personnel safety. nih.govesnms.netimagewisely.orgimagewisely.org
Advanced Analytical Methodologies for [¹⁸F]FDHT Characterization
Accurate characterization of [¹⁸F]FDHT is essential for ensuring its quality and reliable use in research and clinical applications. This includes determining its radiochemical purity, chemical purity, and molar activity, as well as identifying and quantifying metabolites.
Integration of LC-MS for Molar Activity Determination of Poor UV-Absorbing Tracers
Molar activity (also known as specific activity) is a crucial parameter for radiotracers, representing the ratio of radioactivity to the total mass of the compound (radioactive and non-radioactive forms) at a specific time. researchgate.netiaea.org Accurate determination of molar activity is particularly challenging for tracers like [¹⁸F]FDHT that may have poor UV absorption, making traditional UV detection methods in HPLC less sensitive for quantifying the non-radioactive mass (carrier).
Liquid Chromatography-Mass Spectrometry (LC-MS), and particularly tandem mass spectrometry (LC-MS/MS), has emerged as a powerful tool for determining the molar activity of radiotracers, including those with poor UV absorption. researchgate.netacs.orgacs.orgutupub.fi LC-MS/MS can quantify the relative masses of the radioactive isotopologue ([¹⁸F]FDHT) and its non-radioactive counterpart (carrier FDHT). researchgate.netacs.orgacs.org By measuring the mole ratio of the radioactive isotopologue and the aggregate mass of all isotopologues (often determined by HPLC with mass-calibrated absorbance detection or through the LC-MS data itself), the molar activity can be calculated. researchgate.netacs.orgacs.orgutupub.fi
This method offers high sensitivity and specificity, allowing for the accurate measurement of low levels of carrier, which is critical for high molar activity preparations. researchgate.netacs.orgacs.orgutupub.fi LC-MS/MS can even be used to measure the half-life of the radioisotope, providing an independent verification of radioactivity measurements. acs.orgacs.org For [¹⁸F]FDHT, mass spectrometry has been used to determine molar activity, with reported values in the range of 63–148 GBq/µmol. mdpi.com
Techniques for Metabolite Identification and Quantification in Preclinical Samples
Understanding the metabolic fate of [¹十八F]FDHT in vivo is important for interpreting PET imaging data. researchgate.netpsu.edu Radiotracers can be metabolized into radioactive byproducts that may accumulate in tissues, potentially confounding the signal from the target receptor.
Techniques for metabolite identification and quantification in preclinical samples, such as blood or plasma from animal models, typically involve collecting samples at various time points after radiotracer injection and analyzing them using chromatographic methods coupled with radioactivity detection. psu.eduresearchgate.net HPLC with a radioactivity detector is commonly used to separate the parent tracer from its radioactive metabolites. psu.eduresearchgate.net By comparing the retention times of radioactive peaks in the sample chromatogram to that of the known parent compound, metabolites can be identified. psu.edu The amount of radioactivity associated with each peak allows for the quantification of the parent tracer and its metabolites over time. psu.edu
Studies have shown that [¹⁸F]FDHT undergoes rapid metabolism in vivo, with a significant portion converting to radiolabeled metabolites within minutes. researchgate.netpsu.edu These metabolites can circulate bound to plasma proteins. researchgate.netpsu.edu LC-MS can also play a role in metabolite identification by providing structural information on the separated radioactive species. Automation of metabolite analysis could improve efficiency and feasibility in research studies. snmjournals.orgnih.gov
Investigation of [¹⁸F]FDHT as a Research Tool for Understanding AR Biology
[¹⁸F]FDHT is a valuable research tool for investigating the role of the androgen receptor in various physiological and pathological processes. Its ability to non-invasively visualize and quantify AR expression in vivo provides insights that are difficult to obtain with ex vivo methods. mdpi.comnih.govresearchgate.net
[¹⁸F]FDHT PET has been used to study AR expression in prostate cancer, a disease where AR signaling is a key driver. mdpi.comnih.govsnmjournals.org It allows for the assessment of AR levels in primary tumors and metastatic sites, which can be heterogeneous. mdpi.com Research using [¹⁸F]FDHT has explored its potential to predict response to AR-targeted therapies. mdpi.comsnmjournals.orgresearchgate.net Studies have correlated [¹⁸F]FDHT uptake with AR protein expression levels in tumors. nih.gov
Beyond prostate cancer, [¹⁸F]FDHT is being investigated in other conditions where AR may play a role, such as breast cancer and high-grade gliomas. mdpi.comnih.govsnmjournals.orgscispace.comnih.gov In high-grade gliomas, for instance, [¹⁸F]FDHT PET has shown promise in detecting increased AR expression, which could have implications for understanding tumor biology and exploring new therapeutic avenues. nih.govscispace.comnih.gov
Preclinical studies using [¹十八F]FDHT in animal models, such as rodents and baboons, are crucial for understanding its pharmacokinetics, metabolism, and binding characteristics in vivo before translation to human studies. researchgate.netnih.govthermofisher.com These studies help validate [¹⁸F]FDHT as a reliable probe for AR imaging and provide data for developing quantitative imaging protocols. mdpi.comresearchgate.net The high-affinity binding of [¹⁸F]FDHT to the androgen receptor, with reported Kd values around 2.5 nM, supports its utility as an AR-specific radiotracer. mdpi.com
Research continues to refine the use of [¹⁸F]FDHT PET for quantitative imaging, exploring different kinetic models and simplified methods for quantifying tracer uptake. nih.gov These efforts aim to improve the accuracy and feasibility of using [¹⁸F]FDHT PET as a tool to assess AR status and monitor treatment response in a variety of research and clinical settings. nih.gov
Application in Non-Oncological Models (e.g., Brain Androgen Receptor Research)
While primarily investigated in hormone-dependent cancers, the potential of 16α-FDHT in non-oncological research, such as the study of brain androgen receptors, has been explored. Androgens are known to act through AR in the brain. nih.gov However, studies investigating the feasibility of imaging brain androgen receptors in rats using [¹⁸F]FDHT PET have shown limitations. nih.gov The low AR expression levels in the brain, rapid metabolism of [¹⁸F]FDHT in rats, and poor brain penetration of the tracer likely contributed to the suboptimal outcome in these studies. nih.gov Despite these challenges, [¹⁸F]FDHT PET may still hold potential for imaging certain brain pathologies, such as high-grade gliomas, where AR is overexpressed in a significant percentage of cases. oup.comnih.gov Research indicates that [¹⁸F]-FDHT-PET/CT could serve as a tool for detecting high-grade gliomas and non-invasively identifying androgen receptor expression in these tumors, potentially aiding in patient stratification for AR antagonist therapies. oup.comnih.gov
Development of Next-Generation Androgen Receptor Imaging Agents
Efforts are underway to develop next-generation androgen receptor imaging agents with improved properties compared to current tracers like this compound. oup.com These efforts focus on enhancing metabolic stability, reducing defluorination, and designing analogs with optimized binding kinetics and pharmacokinetic profiles. oup.comoup.com
Design of Analogs with Altered Binding Kinetics or Pharmacokinetic Profiles
Designing analogs with altered binding kinetics or pharmacokinetic profiles is another avenue for developing improved AR imaging agents. This involves modifying the chemical structure to influence how strongly and for how long the tracer binds to the receptor, as well as its absorption, distribution, metabolism, and excretion. The goal is to achieve higher target-to-background ratios and improved image quality. For instance, radiolabeled enzalutamide (B1683756), a pure AR antagonist, has shown improved binding affinity and metabolic stability compared to FDHT in preclinical studies, and future clinical trials are planned to assess its performance. oup.comoup.com This suggests that shifting from agonists like FDHT to antagonists or developing novel scaffolds could lead to superior imaging agents.
Integration with Multiparametric Preclinical Imaging Approaches
Integrating this compound PET imaging with other preclinical imaging modalities, such as CT or MRI, offers a more comprehensive understanding of the biological processes under investigation. aacrjournals.orgnih.govsnmjournals.org
Combined PET/CT or PET/MRI Studies in Animal Models
Combined PET/CT or PET/MRI studies in animal models allow for the simultaneous acquisition of functional (PET) and anatomical (CT/MRI) information. aacrjournals.orgnih.govsnmjournals.org This integration provides precise anatomical localization of tracer uptake, which is crucial for accurately identifying and characterizing AR-expressing tissues or lesions in preclinical models. nih.govaacrjournals.org While the provided search results primarily discuss the clinical application of [¹⁸F]FDHT PET/CT in patients mdpi.comresearchgate.net, the principles and benefits of combining these modalities are directly applicable to preclinical animal studies. aacrjournals.orgnih.gov PET/CT allows for the correlation of AR expression levels with anatomical details, while PET/MRI offers superior soft tissue contrast, which can be advantageous for visualizing tumors and other tissues in animal models. aacrjournals.orgnih.gov Such multiparametric approaches can provide richer datasets for evaluating novel therapies, understanding disease progression, and assessing the in vivo performance of new AR-targeted agents. aacrjournals.orgresearchgate.net
Correlation with Histopathological and Molecular Biomarkers in Preclinical Samples
Preclinical research utilizing 16β-[18F]fluoro-5α-dihydrotestosterone ([18F]FDHT) has focused significantly on its utility as a positron emission tomography (PET) imaging agent for assessing androgen receptor (AR) expression. mdpi.comresearchgate.netresearchgate.netsnmjournals.orgescholarship.orgresearchgate.netsnmjournals.orgosti.govresearchgate.net These studies often involve correlating the uptake of the radiotracer in tumor models with the levels of AR expression determined through histopathological and molecular techniques. This correlation is crucial for validating [18F]FDHT as a non-invasive imaging biomarker for AR status in living subjects, which can then be translated to clinical applications.
Detailed research findings in preclinical models, such as prostate cancer cell lines and xenografts, have demonstrated a correlation between AR levels and the uptake of [18F]FDHT. researchgate.netsnmjournals.org For instance, studies using human prostate cancer cell lines (LNCaP, 22Rv1, PC3) and their corresponding xenografts have shown that the cellular accumulation of [18F]FDHT correlates with AR expression levels. researchgate.netsnmjournals.org
Furthermore, investigations in murine models have explored factors influencing [18F]FDHT uptake and its specificity for AR. One study highlighted the role of sex hormone binding globulin (SHBG) in facilitating AR-specific PET imaging in murine models of prostate cancer. researchgate.netsnmjournals.org Pre-binding [18F]FDHT to SHBG resulted in significantly increased uptake in 22Rv1 tumor-bearing mice compared to unbound [18F]FDHT at later time points (4 hours), suggesting receptor-mediated uptake of SHBG accounted for these differences. researchgate.netsnmjournals.org The specificity of this accumulation was further supported by reduced tumor uptake following AR blockade with enzalutamide. snmjournals.org
While detailed quantitative data tables solely from preclinical samples correlating [18F]FDHT uptake with a wide range of histopathological and molecular biomarkers are not extensively available in the provided search results, the core finding across multiple studies is the relationship between [18F]FDHT uptake (an imaging biomarker) and AR expression (a molecular/histopathological biomarker, often assessed via immunohistochemistry). researchgate.netresearchgate.netsnmjournals.orgresearchgate.netsnmjournals.org
Translational studies, bridging preclinical findings to clinical evaluation, further support this correlation. For example, studies in patients with metastatic breast cancer have reported correlations between [18F]FDHT uptake measured by PET and AR expression levels determined from tumor biopsies using immunohistochemistry. One study found a significant correlation (r=0.72, P=0.019) between the SUVmax/SUVbackground ratio from [18F]FDHT PET and the optical density of AR staining in corresponding tissue samples. researchgate.net Another study reported a correlation (r² = 0.47, P = 0.01) between [18F]FDHT uptake and AR expression using a semiquantitative assessment of nuclear staining. snmjournals.org Although these are clinical examples, they are direct extensions of the preclinical validation efforts establishing [18F]FDHT as an AR imaging agent.
Q & A
Q. What methodologies are recommended for optimizing the radiosynthesis of 16α-FDHT to ensure high specific activity (SA) and reproducibility?
The radiosynthesis of this compound requires careful optimization of precursor quantities, reaction conditions, and purification steps. Key steps include using a minimal precursor amount (e.g., 0.3 mg) to maximize SA, employing NaBH4 for reduction, and HCl/acetone for deprotection. Automated synthesis protocols can achieve radiochemical yields (RCY) up to 75% by incorporating room-temperature radiofluorination and streamlined HPLC purification . Adjusting precursor type (e.g., triflate vs. mesylate) and reaction temperature further enhances reproducibility .
Q. How can researchers validate the specificity of this compound for androgen receptor (AR) targeting in preclinical models?
Specificity validation involves competitive binding assays using AR antagonists (e.g., flutamide) to block this compound uptake in AR-positive tissues. Preclinical studies in androgen-suppressed rat models and non-human primates (e.g., baboons) demonstrate AR-specific uptake, with reduced tracer accumulation post-antagonist administration. Additionally, correlating this compound uptake with immunohistochemical AR expression in tumor biopsies strengthens validation .
Q. What experimental design considerations are critical for clinical trials using this compound-PET to monitor prostate cancer therapy response?
Trials should standardize imaging protocols (e.g., uptake time, scanner calibration) and include baseline and follow-up scans (e.g., at 6 and 12 weeks). Lesion selection must prioritize "hottest" lesions for quantitative analysis, and statistical methods like repeated measures correlation (rmcorr) should account for intra-patient lesion heterogeneity. Clinical endpoints should align with PERCIST-like criteria to assess changes in standardized uptake value (SUV) .
Q. How should researchers quantify tumor-to-background ratios (TBR) in this compound-PET imaging to minimize variability?
Use volume-of-interest (VOI) analysis with standardized thresholds (e.g., SUV ≥ 1.5× liver background) to define tumor boundaries. Background activity should be measured in non-target tissues (e.g., muscle or liver). Software tools with semi-automated segmentation improve consistency, and inter-observer agreement should be tested via intraclass correlation coefficients (ICC) .
Advanced Research Questions
Q. What strategies address the metabolic instability of this compound caused by 3α-hydroxysteroid dehydrogenases (3α-HSDs) in vivo?
Enzymatic conversion of this compound to its 3α-hydroxy metabolite reduces AR affinity. Co-administration of 3α-HSD inhibitors (e.g., indomethacin) or developing analogs resistant to enzymatic reduction (e.g., A-ring modifications) may improve tracer stability. Preclinical studies in primate models, which lack rodent-specific defluorination pathways, provide more translatable metabolic insights .
Q. How can researchers reconcile contradictory findings in this compound uptake patterns across metastatic castration-resistant prostate cancer (mCRPC) studies?
Heterogeneity may arise from AR splice variants, variable SHBG levels, or tumor microenvironment differences. Stratifying patients by AR mutation status (e.g., AR-V7) and using dual-tracer imaging (e.g., this compound with PSMA-targeted agents) can clarify discordant results. Meta-analyses pooling data from small cohorts (e.g., n < 50) are also critical for identifying trends .
Q. What methodological frameworks are recommended for interpreting longitudinal changes in this compound uptake during anti-androgen therapy?
Calculate percentage change in SUV between baseline (S₀) and follow-up (S₁/S₂) using:
Statistical analysis should employ non-parametric tests (e.g., Mann-Whitney U) to compare responder vs. non-responder groups, adjusting for multiple lesions per patient .
Q. How does this compound compare to other AR-targeted tracers (e.g., 18F-fluoro-mibolerone) in terms of specificity and clinical utility?
Unlike mibolerone analogs, this compound exhibits high SHBG binding, enhancing prostate uptake in primates. However, its clinical utility is limited by metabolic instability. Comparative studies in baboon models show superior this compound selectivity, but human trials require head-to-head comparisons to validate these findings .
Q. What advanced statistical approaches are suitable for analyzing this compound-PET data in multi-lesion studies?
Use mixed-effects models to account for lesion clustering within patients. Repeated measures ANOVA or Bayesian hierarchical models can address temporal and spatial heterogeneity. Machine learning algorithms (e.g., radiomics) may also extract predictive features from SUV textures .
Q. How can inter-observer variability in this compound-PET image analysis be mitigated in multicenter trials?
Standardize training protocols for VOI placement and adopt consensus guidelines for TBR thresholds. Centralized image analysis platforms with quality-control audits reduce variability. Studies in breast cancer (low AR expression) suggest quantitative ICC > 0.8 indicates acceptable agreement, but prostate cancer trials may require stricter thresholds .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
